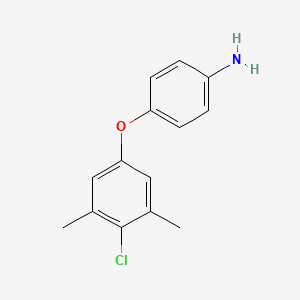

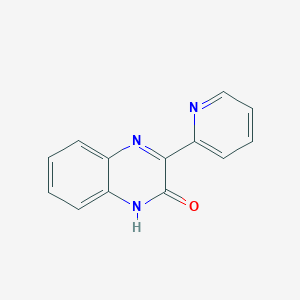

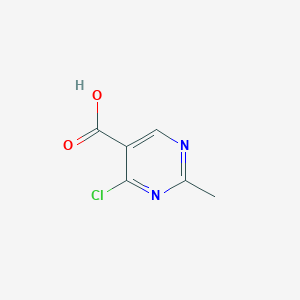

![molecular formula C6H8N2OS B1322699 6,7-dihydro-4H-pyrano[4,3-d]thiazol-2-amine CAS No. 259810-12-3](/img/structure/B1322699.png)

6,7-dihydro-4H-pyrano[4,3-d]thiazol-2-amine

説明

Synthesis Analysis

The synthesis of heterocyclic compounds has been a subject of interest due to their potential applications in medicinal chemistry. In the first study, the synthesis of dihydrochromeno[4,3-b]pyrazolo[4,3-e]pyridin-6(7H)-ones was achieved through a one-pot three-component reaction. This process involved 4-hydroxycoumarin, aldehydes, and 3-amino-5-methyl-pyrazole, catalyzed by n-tetrabutylammonium tribromide (TBATB) under reflux conditions in acetonitrile. The reaction proceeded via a tandem Knoevenagel–Michael reaction followed by cyclization, offering a simple procedure, shorter reaction time, and good yields without the need for aqueous work-up or column chromatography .

Molecular Structure Analysis

The molecular structures of the synthesized compounds in the studies are characterized by their heterocyclic frameworks, which are common in pharmacologically active molecules. The second paper describes the synthesis of substituted dihydro-1H-pyrazolo[3,4-d]thiazoles, which were obtained from 4-thiazolidinones. The structural confirmation was achieved through elemental analysis and spectral data, ensuring the correct formation of the desired heterocyclic systems .

Chemical Reactions Analysis

The chemical reactions involved in the synthesis of these compounds are notable for their efficiency and atom economy. The third paper reports the synthesis of 3-phenyl-1-(6-phenyl-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazin-3-yl)-1H-pyrazol-5-amines via a multicomponent approach. This reaction involved 4-amino-5-hydrazinyl-4H-1,2,4-triazole-3-thiol, phenacyl bromides, and benzoylacetonitriles in the presence of ethanol and a catalytic amount of acetic acid. The multicomponent approach is advantageous for constructing complex molecules in a single reaction vessel, which is a valuable strategy in synthetic organic chemistry .

Physical and Chemical Properties Analysis

While the provided papers do not directly discuss the physical and chemical properties of 6,7-dihydro-4H-pyrano[4,3-d]thiazol-2-amine, the studies do highlight the properties of similar heterocyclic compounds. These properties are often inferred from the molecular structure and the functional groups present. For instance, the presence of nitrogen and sulfur atoms within the heterocyclic rings can suggest certain chemical behaviors, such as potential for hydrogen bonding or nucleophilic sites, which can be crucial for biological activity. The solubility, melting points, and stability of these compounds can be influenced by the substituents attached to the heterocyclic core, as well as the overall molecular conformation .

科学的研究の応用

Synthesis Techniques

- Novel derivatives of 6,7-dihydro-pyrano[2,3-d]-5,7-thiazol were synthesized using microwave irradiation techniques, providing a highly efficient method for creating functionalized pyrano[3,2-d]-5,7-thiazole derivatives (Sun et al., 2016).

- Phosphine-catalyzed annulation of allenoates with thiazolone-derived alkenes was achieved under mild conditions, leading to the synthesis of 6,7-dihydro-5H-pyrano[2,3-d]thiazole derivatives in high yields (Wang et al., 2016).

Chemical Reactions and Compounds

- A study demonstrated the synthesis of a library of 4H-pyrano[2,3-c]pyrazol-6-amines through an L-proline-catalyzed, on-water four-component domino reaction (Prasanna et al., 2013).

- Research on the replacement of pyrazol-3-yl amine hinge binder with thiazol-2-yl amine led to the discovery of potent and selective JAK2 inhibitors (Ioannidis et al., 2010).

- Synthesis of the novel 4H-pyrano[4,3-d]thiazole ring system was described, focusing on derivatives with potential antidepressant and antiinflammatory activities (Philipp et al., 1978).

特性

IUPAC Name |

6,7-dihydro-4H-pyrano[4,3-d][1,3]thiazol-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H8N2OS/c7-6-8-4-1-2-9-3-5(4)10-6/h1-3H2,(H2,7,8) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HEBMTQWTUCFOEB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCC2=C1N=C(S2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H8N2OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50623581 | |

| Record name | 6,7-Dihydro-4H-pyrano[4,3-d][1,3]thiazol-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50623581 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

156.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

6,7-dihydro-4H-pyrano[4,3-d]thiazol-2-amine | |

CAS RN |

259810-12-3 | |

| Record name | 6,7-Dihydro-4H-pyrano[4,3-d][1,3]thiazol-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50623581 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4H,6H,7H-pyrano[4,3-d][1,3]thiazol-2-amine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods

Procedure details

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

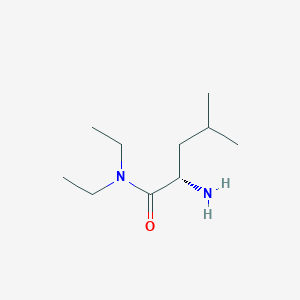

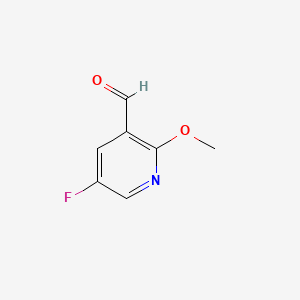

![4-[(3,4-Dichlorobenzyl)oxy]-3-methoxybenzoic acid](/img/structure/B1322633.png)

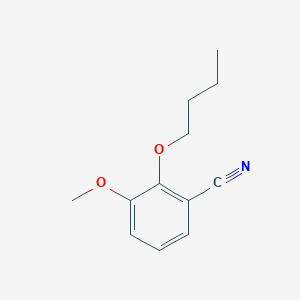

![2-[(2,6-Dichlorobenzyl)oxy]-3-methoxybenzoic acid](/img/structure/B1322643.png)